5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide
Description
The compound 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide belongs to the 1,4-dihydropyridine (1,4-DHP) class, known for diverse pharmacological activities. Its structure features:
- Furan-2-yl at position 4, contributing π-electron density.
- Propylsulfanyl (alkyl thioether) at position 6, influencing lipophilicity.
- 2-Methoxyphenyl carboxamide at position 3, providing steric and electronic modulation.
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-12-29-22-15(13-23)20(18-10-7-11-28-18)19(14(2)24-22)21(26)25-16-8-5-6-9-17(16)27-3/h5-11,20,24H,4,12H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAWTFDIGQAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
Structural Characteristics
The molecular structure of this compound features several functional groups that contribute to its biological activity:
- Dihydropyridine Core : Central to its structure, providing a framework for various substitutions.
- Furan Ring : Enhances electron delocalization and may contribute to biological interactions.
- Cyano Group : Known for its role in bioactivity modulation.
- Methoxyphenyl Substituent : Potentially enhances lipophilicity and biological target interactions.
- Sulfanyl Group : May facilitate interactions with biological molecules.
The mechanism of action for this compound involves interactions with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. For instance, it has been suggested that it could inhibit tyrosinase, an enzyme associated with melanin synthesis, indicating potential applications in dermatological treatments.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A comparative study highlighted the effectiveness of related compounds against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Compound A | HCT116 | 6.76 | High |
| Compound B | A549 | 193.93 | Moderate |
| Compound C | HT29 | 238.14 | Moderate |
| 5-Cyano... | HFB4 | >371.36 | Low |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of apoptotic proteins and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
This antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Anti-inflammatory Effects
Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various derivatives of dihydropyridines, including the target compound. Results showed significant cytotoxic effects against multiple cancer cell lines with promising selectivity towards HCT116 cells .
- Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer pathways. These studies revealed favorable binding affinities and provided insights into potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Differences
The following table summarizes structural variations among the target compound and its analogues (see –5):
Implications of Structural Modifications
Position 4 Substituent
- Furan vs. Thiophene ( ) : Thiophene’s larger atomic radius and higher electron density may enhance π-stacking interactions compared to furan. This substitution could alter binding affinity in receptor models.
Position 6 Sulfur Substituent
- Propylsulfanyl (Target) vs. Allyl Sulfanyl ( ) : The unsaturated allyl group may increase reactivity or metabolic susceptibility due to the double bond.
- Aryl-Substituted Thioethers (AZ331, AZ257 ): The 4-methoxyphenyl (AZ331) and 4-bromophenyl (AZ257) groups introduce steric bulk and electronic effects (electron-donating vs.
- Amino-Linked Substituents (–5 ): The o-tolylamino () and 2,4-dimethylphenylamino () groups introduce hydrogen-bonding capabilities, which may enhance solubility or receptor interactions.
Carboxamide Substituent
- 2-Methoxyphenyl (Target) vs. o-Tolyl ( ) : The methoxy group’s electron-donating nature contrasts with the methyl group’s steric effect, altering electronic and steric profiles.
- 4-Chlorophenyl ( ) : The chloro substituent’s electron-withdrawing effect may influence binding kinetics or metabolic stability.
Physicochemical and Pharmacological Insights
- Lipophilicity : Propylsulfanyl (Target) and allyl sulfanyl () groups confer moderate lipophilicity, whereas aryl-substituted thioethers (e.g., AZ331, AZ257) may reduce membrane permeability due to increased polarity .
- Molecular Weight : The target compound (421.5 g/mol) falls within the acceptable range for oral bioavailability, while AZ257 (572.4 g/mol) may face challenges due to higher mass .
- Stereoelectronic Effects : Thiophene () and bromine (AZ257) could enhance dipole interactions or halogen bonding in target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
